Enhanced Lipophilicity (XLogP3) vs. Mono-Bromo and Non-Halogenated Analogs
The target compound exhibits a computed XLogP3-AA value of 2.5, significantly higher than its mono-4-bromo analog's predicted value of 1.8 and the non-halogenated parent's 1.2 [1][2]. This increase in lipophilicity is quantitatively measurable and is predicted to result in a 2- to 3-fold enhancement in passive membrane permeability based on Lipinski's rule-of-five correlations [3]. This property is a direct consequence of the 2,5-dibromo substitution pattern.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylic acid (XLogP3-AA ≈ 1.8); 1-(phenylsulfonyl)piperidine-4-carboxylic acid (XLogP3-AA ≈ 1.2) |
| Quantified Difference | Target compound is +0.7 units more lipophilic than the mono-bromo analog and +1.3 units more than the non-halogenated analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For targets with hydrophobic binding pockets or for improving cellular permeability in cell-based assays, the higher lipophilicity of the 2,5-dibromo compound can be a critical parameter for screening library design.
- [1] PubChem. (2024). Computed Properties for CID 2487661 (Target Compound). Retrieved from pubchem.ncbi.nlm.nih.gov View Source
- [2] PubChem. (2024). Computed Properties for CID 737843 (1-(4-bromobenzenesulfonyl)piperidine-4-carboxylic acid). Retrieved from pubchem.ncbi.nlm.nih.gov View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. View Source
